![molecular formula C22H24ClN3O2 B2966932 1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251710-71-0](/img/structure/B2966932.png)
1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a piperidine ring and a quinazoline ring structure. Piperidine is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . Quinazoline is a heterocyclic compound that is also found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and quinazoline rings, followed by their fusion . The exact method would depend on the specific substituents and their positions on the rings.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The InChI key provided suggests the presence of a chlorophenyl group, an acetyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetyl group could undergo nucleophilic substitution reactions, and the piperidine ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Spiro compounds, including those related to quinazolines and piperidines, have been synthesized through various methods, including cyclofunctionalization reactions and multi-component cycloadditions. These methods enable the introduction of complex functionalities and the exploration of their chemical reactivity for further applications in medicinal chemistry (Takai, Obase, & Teranishi, 1988; Rajesh, Bala, & Perumal, 2012).
Molecular Interactions
- Molecular interaction studies involving similar compounds have provided insights into the binding properties with receptors, elucidating the potential for developing targeted therapies. These interactions are crucial for understanding how such compounds might be used in therapeutic contexts, with studies often focusing on receptor affinity and molecular docking (Shim et al., 2002).
Potential Pharmacological Applications
- Although specific applications related to 1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one are not directly mentioned, research on similar spiro compounds has identified a range of potential pharmacological activities. These include actions as hypotensive agents, where modifications of similar compounds have shown significant activity in relaxing blood vessels, indicating their potential in managing blood pressure (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antibacterial Activities
- Novel synthesis methods have facilitated the creation of derivatives with antibacterial activities, showcasing the versatility of these compounds in addressing microbial resistance. The development of such compounds through efficient synthesis routes highlights their potential application in combating bacterial infections (Vinoth, Vadivel, & Lalitha, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-[2-(4-chlorophenyl)acetyl]-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-3-8-19-18(13-15)21(28)24-22(25(19)2)9-11-26(12-10-22)20(27)14-16-4-6-17(23)7-5-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQFIVCRJNLILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

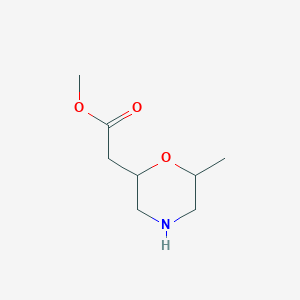
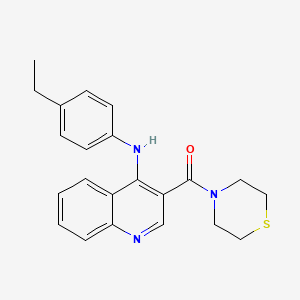
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
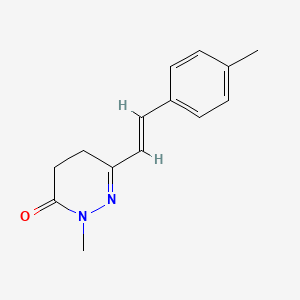
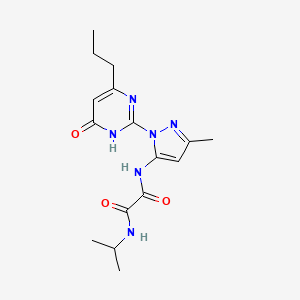

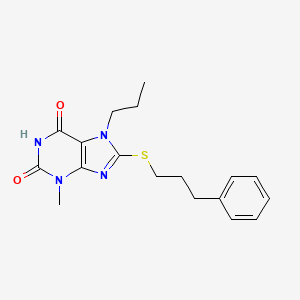
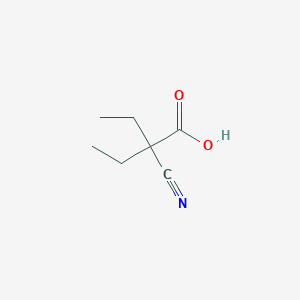
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)
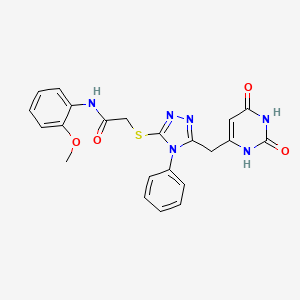

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)